molecular formula C9H10FNO B14848187 4-Cyclopropoxy-2-fluoro-3-methylpyridine

4-Cyclopropoxy-2-fluoro-3-methylpyridine

Cat. No.: B14848187
M. Wt: 167.18 g/mol
InChI Key: KSLQNPUDPFDZDM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoro-3-methylpyridine is a pyridine derivative characterized by three distinct substituents: a fluorine atom at position 2, a methyl group at position 3, and a cyclopropoxy group (an ether-linked cyclopropane ring) at position 4. This combination of substituents confers unique electronic and steric properties. The methyl group introduces steric hindrance and modest electron-donating effects, while the cyclopropoxy group—a strained ether—may influence solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoro-3-methylpyridine

InChI

InChI=1S/C9H10FNO/c1-6-8(12-7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3

InChI Key

KSLQNPUDPFDZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)OC2CC2

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation Approach

The most direct method for synthesizing this compound involves the base-mediated O-alkylation of 4-hydroxy-2-fluoro-3-methylpyridine with cyclopropyl bromide or other suitable cyclopropyl electrophiles.

Step 1: Preparation of 4-hydroxy-2-fluoro-3-methylpyridine

The 4-hydroxy-2-fluoro-3-methylpyridine precursor can be prepared through a sequence starting from commercially available 3-methylpyridine-N-oxide, similar to the approach outlined for related compounds:

  • Nitration to form 4-nitro-3-methylpyridine-N-oxide
  • Reduction to obtain 4-amino-3-methylpyridine derivative
  • Diazotization followed by hydrolysis to yield 4-hydroxy-3-methylpyridine
  • Selective fluorination at the 2-position using appropriate fluorinating agents

Step 2: O-Alkylation with cyclopropyl electrophile

The reaction involves treating 4-hydroxy-2-fluoro-3-methylpyridine with a strong base (typically cesium carbonate or potassium tert-butoxide) in a polar aprotic solvent, followed by addition of bromomethylcyclopropane or cyclopropyl bromide.

This approach is analogous to the procedure described for the synthesis of related compounds such as 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, where cesium carbonate was used as the base in DMF at approximately 85°C, with bromomethylcyclopropane added over 30 minutes.

Mitsunobu Reaction Alternative

For cases where direct alkylation proves challenging, the Mitsunobu reaction offers an alternative approach:

  • Combine 4-hydroxy-2-fluoro-3-methylpyridine with cyclopropanol in the presence of triphenylphosphine and a dialkyl azodicarboxylate (typically DIAD or DEAD)
  • React in an anhydrous solvent such as THF or dioxane at 0-25°C
  • Purify via chromatography to obtain the desired this compound

This approach is supported by successful Mitsunobu reactions reported for related hydroxypyridines, such as in the synthesis of methoxypyridine derivatives described in the literature.

Route B: Fluorination of 4-Cyclopropoxy-3-methylpyridine Precursors

Directed Metalation Approach

A viable alternative involves late-stage fluorination of 4-cyclopropoxy-3-methylpyridine:

  • Prepare 4-cyclopropoxy-3-methylpyridine via standard alkylation of 4-hydroxy-3-methylpyridine
  • Generate a lithiated intermediate at the 2-position using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at -78°C
  • Quench with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor

Electrochemical Fluorination

Electrochemical fluorination represents a modern approach for introducing fluorine atoms into heterocyclic structures:

  • Dissolve 4-cyclopropoxy-3-methylpyridine in acetonitrile containing tetraethylammonium tetrafluoroborate as supporting electrolyte
  • Add an appropriate fluoride source (e.g., Et3N·3HF)
  • Apply controlled potential electrolysis
  • Isolate the desired product through standard work-up procedures

Route C: Nucleophilic Aromatic Substitution (SNAr) Approach

From 4-Halo-2-fluoro-3-methylpyridines

The SNAr approach offers a direct route to the target compound:

Step 1: Preparation of 4-chloro-2-fluoro-3-methylpyridine

This key intermediate can be prepared through directed metalation of 2-fluoro-3-methylpyridine followed by quenching with hexachloroethane, or alternatively through selective chlorination of 2-fluoro-3-methylpyridine using N-chlorosuccinimide.

A related approach is described for the synthesis of 4-chloro-2,5-difluoro-3-methylpyridine, which involves the reaction of 2,5-difluoropyridine with a chlorine source in an aprotic solvent, followed by methylation at the 3-position.

Step 2: Nucleophilic aromatic substitution with cyclopropoxide

  • Generate sodium or potassium cyclopropoxide by treating cyclopropanol with an appropriate base
  • React 4-chloro-2-fluoro-3-methylpyridine with the cyclopropoxide nucleophile in a polar aprotic solvent (DMF, DMSO)
  • Heat the reaction to 80-110°C until completion
  • Isolate through aqueous work-up and purification

Cross-Coupling Alternative

For cases where direct SNAr is unsuccessful, cross-coupling approaches can be considered:

  • Convert 4-chloro-2-fluoro-3-methylpyridine to the corresponding 4-triflate or 4-nonaflate derivative
  • Perform palladium-catalyzed Buchwald-Hartwig type coupling with cyclopropanol
  • Purify via chromatography

Optimization Parameters and Reaction Conditions

Table 1 presents a comparative analysis of reaction conditions for the key transformation in Route A:

Parameter Optimal Condition Alternative Conditions Comments
Base Cesium carbonate (1.1 equiv.) Potassium tert-butoxide (1.0-1.2 equiv.) Cesium carbonate provides higher selectivity
Solvent DMF DMSO, NMP DMF demonstrates superior substrate solubility
Temperature 80-85°C 60-90°C Lower temperatures extend reaction times
Reaction time 4-6 hours 2-12 hours Monitored by TLC/HPLC
Cyclopropyl source Bromomethylcyclopropane (1.05 equiv.) Cyclopropyl bromide (1.1 equiv.) Higher equivalents lead to by-products
Concentration 0.2-0.3 M 0.1-0.5 M More dilute conditions may reduce self-condensation

Table 2 outlines the key parameters for the SNAr approach (Route C):

Parameter Optimal Condition Alternative Conditions Comments
Base for cyclopropoxide Sodium hydride (1.2 equiv.) Potassium tert-butoxide (1.5 equiv.) Sodium hydride provides cleaner reaction profile
Solvent DMSO DMF, NMP DMSO accelerates the reaction
Temperature 90-100°C 70-120°C Lower temperatures reduce side reactions
Reaction time 5-8 hours 3-16 hours Extended reaction times lead to decomposition
Concentration 0.15-0.25 M 0.1-0.4 M More concentrated conditions can lead to competing reactions
Additives Crown ethers (optional) TBAI (catalytic) Can enhance reactivity of cyclopropoxide

Practical Synthesis Procedure

Route A: Optimized Procedure

Preparation of this compound via O-alkylation:

  • Place 4-hydroxy-2-fluoro-3-methylpyridine (1.0 equiv., 10.0 mmol) in a dry round-bottom flask under nitrogen atmosphere
  • Add anhydrous DMF (50 mL) and cool the solution to 0°C
  • Add cesium carbonate (1.1 equiv., 11.0 mmol) in portions, stirring for 30 minutes at 0°C
  • Warm to room temperature and stir for an additional 30 minutes
  • Add bromomethylcyclopropane (1.05 equiv., 10.5 mmol) dropwise over 30 minutes
  • Heat the reaction mixture to 85°C and monitor by TLC
  • After completion (typically 4-6 hours), cool to room temperature
  • Dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL) and brine (50 mL)
  • Dry over anhydrous Na₂SO₄, filter, and concentrate
  • Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford the desired compound

This method typically provides yields in the range of 70-85%, depending on the purity of starting materials and optimization of reaction conditions.

Characterization and Analysis

Upon successful synthesis, this compound can be characterized using the following analytical techniques:

  • ¹H NMR : Displays characteristic signals for the cyclopropyl ring (typically 0.7-1.1 ppm), methyl group (approximately 2.2-2.4 ppm), and aromatic protons of the pyridine ring
  • ¹³C NMR : Shows distinct signals for the cyclopropyl carbons, methyl carbon, and six carbons of the pyridine ring, with characteristic splitting due to C-F coupling
  • ¹⁹F NMR : Exhibits a single fluorine resonance typically in the range of -60 to -70 ppm
  • HRMS : Confirms the molecular formula with predicted m/z for [M+H]⁺ of 184.0925
  • IR spectroscopy : Shows characteristic stretching frequencies for C-F bond (1000-1400 cm⁻¹) and C-O-C linkage (1050-1150 cm⁻¹)

Challenges and Troubleshooting

The synthesis of this compound presents several challenges that may require troubleshooting:

  • Regioselectivity issues : When working with pyridine precursors, controlling the position of substitution can be challenging. Using directing groups and optimized reaction conditions is essential.

  • Fluorination challenges : Introduction of fluorine at the 2-position requires careful control of reaction conditions to prevent competing fluorination at other positions. Low temperatures (-78°C) are typically required for directed metalation approaches.

  • Stability of cyclopropyl moiety : The cyclopropyl ring may undergo ring-opening under acidic or harsh reaction conditions. Neutral or mildly basic conditions are preferred when working with cyclopropyl-containing intermediates.

  • Purification difficulties : The target compound may co-elute with structurally similar by-products. Gradient elution techniques and careful monitoring of chromatography fractions are recommended.

Comparative Analysis of Synthetic Routes

Table 3 provides a comparative assessment of the three main synthetic routes:

Aspect Route A: O-Alkylation Route B: Late-Stage Fluorination Route C: SNAr Approach
Overall yield 70-85% 45-60% 60-75%
Number of steps 2-3 3-4 2-3
Regioselectivity High Moderate High
Scalability Excellent Limited Good
Technical complexity Low High Moderate
Required equipment Standard Specialized Standard
Cost considerations Economical Expensive Moderate
Functional group tolerance Moderate Limited Good

Chemical Reactions Analysis

4-Cyclopropoxy-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-2-fluoro-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Cyclopropoxy-2-fluoro-3-methylpyridine with structurally related pyridine derivatives, emphasizing substituent effects:

Compound Name Substituents (Pyridine Ring) Key Functional Groups Molecular Weight (g/mol) Predicted logP* Notable Properties
This compound 2-F, 3-CH₃, 4-O-cyclopropane Ether, alkyl, halogen ~181.18 ~1.8 High steric hindrance; moderate lipophilicity; electron-deficient ring
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-NH₂, 5-F, 3-CH₂COOCH₃ Ester, amine, halogen ~228.21 ~0.5 Polar due to ester/amine; likely higher solubility in aqueous media
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 2-OH, 4-(3-F-C₆H₃-COOH) Carboxylic acid, hydroxyl, halogen ~249.20 ~1.2 Acidic (carboxylic acid); strong hydrogen-bonding capacity; low lipophilicity
3′-Methyl-4-dimethylaminoazobenzene Prime ring: 3′-CH₃; dimethylamino group Azo, amine ~255.31 ~3.5 Carcinogenic (activity = 10–12); polar-bound dye in liver tissues

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Comparisons:

Electronic Effects: The fluorine at position 2 in the target compound creates an electron-deficient pyridine ring, similar to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine . However, the latter’s additional carboxylic acid group further increases polarity and acidity. In contrast, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate combines fluorine with an electron-donating amine, balancing electron withdrawal and donation.

Steric and Solubility Profiles :

  • The cyclopropoxy group in the target compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy). This may reduce metabolic degradation but limit solubility in polar solvents.
  • Compounds with carboxylic acids (e.g., ) or esters (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding and ionizable groups.

4′-methyl in azo dyes) critically influences biological activity. For example, 3′-methyl derivatives reach maximal liver-bound dye levels faster (2 weeks) and correlate with higher carcinogenicity compared to 4′-methyl analogs (≥21 weeks). This suggests that the position of substituents in this compound (e.g., 2-F vs. 4-O-cyclopropane) could similarly modulate its interactions with biological targets.

Research Findings and Discussion

  • Substituent Position and Reactivity :
    Fluorine at position 2 likely directs electrophilic substitution to the 5- or 6-position of the pyridine ring. The cyclopropoxy group at position 4 may undergo ring-opening reactions under acidic conditions due to strain in the cyclopropane moiety.

  • Biological Activity Correlations: highlights that methyl substituents on the "prime" ring of azo dyes inversely correlate carcinogenicity with the time required to reach maximal liver-bound dye levels. Extrapolating this, the methyl group at position 3 in the target compound could influence metabolic stability or protein-binding kinetics, though experimental validation is needed.
  • Comparative Solubility and Bioavailability : The target compound’s logP (~1.8) suggests moderate lipophilicity, making it more membrane-permeable than polar analogs like (logP ~0.5) but less than highly lipophilic azo dyes (logP ~3.5, ). This balance may favor oral bioavailability in drug design.

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